N-(4-chlorophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O2S2 and its molecular weight is 409.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized a range of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesis involved converting ethyl piperidin-4-carboxylate into various intermediates, culminating in the target molecules with confirmed structures via spectroscopic techniques (Iqbal et al., 2017). Another study focused on constructing novel pyrazole and thiazole derivatives from 2-(-Piperidin-1-yl) acetamide, highlighting the versatility of this moiety in synthesizing diverse heterocyclic compounds (Khalil et al., 2017).
Biological Activities and Applications
Antibacterial Activity : A series of N-substituted acetamide derivatives were synthesized and evaluated for their antibacterial activity. Compounds exhibited moderate inhibitory effects against various bacterial strains, indicating the potential use of these molecules in developing new antibacterial agents (Nafeesa et al., 2017).
Antimicrobial and Antifungal Properties : Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide showed significant antimicrobial activities, especially against fungi. These findings suggest the applicability of such compounds in treating fungal infections (Mokhtari & Pourabdollah, 2013).
Chemical Synthesis and Molecular Interactions : The synthesis of compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and their structural elucidation through crystallography highlight the chemical versatility and potential for detailed molecular interaction studies of such molecules (Ismailova et al., 2014).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c19-13-4-6-14(7-5-13)20-16(23)12-26-18-21-15(11-25-18)10-17(24)22-8-2-1-3-9-22/h4-7,11H,1-3,8-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBKPSSEALYYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.